molecular formula C12H8Cl3NO B8352848 5,6,8-Trichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

5,6,8-Trichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B8352848
M. Wt: 288.6 g/mol
InChI Key: SGIFDTXCFXVKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987319B2

Procedure details

2-(2-(2,4,5-Trichlorophenyl)hydrazono)cyclohexanone (0.3 g, 0.98 mmol) was dissolved in MeCN (6 mL) and H2SO4 (0.1 mL, 1.8 M solution) was added. The reaction mixture was heated to 80° C. for 4 h and slowly cooled to room temperature. Saturated NaHCO3 was added to the reaction mixture until pH 5-6 was obtained and then extracted with EtOAc (3×20 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to obtain the crude compound which was purified by silica gel chromatography [EtOAc-hexane (1:4) as eluant] to furnish the title compound as a brown solid (0.1 g, 35%). 1H NMR (200 MHz, DMSO-d6, δ in ppm) 12.55 (bs, 1H), 7.68 (s, 1H), 3.27 (t, J=5.6 Hz, 2H), 2.63 (t, J=6.0 Hz, 2H), 2.19 (m, 2H).
Name
2-(2-(2,4,5-Trichlorophenyl)hydrazono)cyclohexanone
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[NH:10]N=C1CCCCC1=O.OS(O)(=O)=O.[C:24]([O-:27])(O)=O.[Na+]>CC#N>[Cl:9][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[C:3]2[C:4]=1[C:2]1[CH2:3][CH2:4][CH2:5][C:24](=[O:27])[C:7]=1[NH:10]2 |f:2.3|

Inputs

Step One
Name
2-(2-(2,4,5-Trichlorophenyl)hydrazono)cyclohexanone
Quantity
0.3 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)NN=C1C(CCCC1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography [EtOAc-hexane (1:4) as eluant]

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=3CCCC(C3NC2=C(C=C1Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.